molecular formula C9H8ClN3O2 B2406203 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride CAS No. 1311317-30-2

3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride

Cat. No.: B2406203
CAS No.: 1311317-30-2
M. Wt: 225.63
InChI Key: UUPRLQSAVKSCAK-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride: is a chemical compound that features a triazole ring attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 1H-1,2,4-triazole with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the triazole ring, while substitution reactions can introduce different functional groups onto the benzoic acid moiety .

Scientific Research Applications

Chemistry: In chemistry, 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and inhibition .

Medicine: The most significant application of this compound is in medicinal chemistry. It has shown promise as a lead compound in the development of anticancer agents. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern on the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPRLQSAVKSCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-30-2
Record name 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride
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